1,3-Dinitrobenzene-13C6 is primarily used as an isotope-labeled internal standard in analytical chemistry, particularly in gas chromatography (GC)-mass spectrometry (MS) [].
Internal standards are compounds added to a sample before analysis to serve as a reference point for quantification. They possess similar chemical and physical properties to the target analytes but are isotopically distinct, meaning they differ in the number of neutrons in their molecules. This distinction allows for the internal standard to be easily differentiated from the analytes in the complex mixture of the sample during MS analysis [].
By comparing the peak intensity of the target analyte to the peak intensity of the internal standard, scientists can accurately determine the concentration of the analyte in the sample. The use of an isotope-labeled internal standard compensates for variations that may occur during sample preparation and analysis, improving the accuracy and precision of the measurements [, ].
1,3-Dinitrobenzene-13C6 can be helpful in environmental science research, particularly for the analysis of nitroaromatic compounds in environmental samples such as soil, water, and air []. Nitroaromatic compounds are a class of organic pollutants known for their potential toxicity and persistence in the environment.
By utilizing 1,3-Dinitrobenzene-13C6 as an internal standard, scientists can accurately quantify the concentration of specific nitroaromatic compounds in environmental samples, enabling them to assess their environmental impact and potential contamination risks [].
One example application involves using 1,3-Dinitrobenzene-13C6 to study the degradation or transformation of nitroaromatic compounds in the environment. By monitoring the changes in the concentration of the target analyte and the internal standard over time, researchers can gain insights into the fate and transport of these pollutants in various environmental matrices [].
While the primary application of 1,3-Dinitrobenzene-13C6 lies in analytical chemistry as an internal standard, there is ongoing research exploring its potential uses in other scientific fields. These include:
1,3-Dinitrobenzene-13C6 is an isotopically enriched derivative of 1,3-dinitrobenzene. It contains six carbon atoms (C6) in its structure, all of which are the heavier isotope $^{13}$C, with an isotopic purity of 99 atom % []. Regular 1,3-dinitrobenzene is a common aromatic nitro compound used in various industrial applications. However, the 13C enrichment in 13C6-dinitrobenzene makes it a valuable tool in scientific research, particularly for applications involving nuclear magnetic resonance (NMR) spectroscopy [].
1,3-Dinitrobenzene-13C6 possesses a hexagonal benzene ring structure with two nitro groups (NO2) attached at the 1st and 3rd positions. All six carbon atoms in the ring are enriched with the heavier $^{13}$C isotope. This isotopic enrichment enhances the signal in $^{13}$C NMR experiments, allowing for better sensitivity and resolution compared to using the naturally occurring carbon isotope $^{12}$C.
Synthesis of 1,3-dinitrobenzene-13C6 can be achieved through nitration of isotopically enriched benzene-13C6 with a mixture of concentrated nitric and sulfuric acids []. The reaction scheme can be represented as follows:
C6H6 (13C6) + 2HNO3 (conc.) -> C6H4(NO2)2 (13C6) + 2H2O
Decomposition of 1,3-dinitrobenzene-13C6 can occur under high temperatures or upon exposure to strong reducing agents. This process typically leads to the formation of various aromatic and aliphatic nitro compounds along with gaseous products like nitrogen oxides and carbon oxides.
1,3-Dinitrobenzene-13C6 itself is not typically involved in any specific biological mechanisms. However, its primary function lies in its application as an internal standard or probe molecule in NMR spectroscopy []. The $^{13}$C enrichment allows researchers to precisely identify and quantify other carbon-containing molecules within a sample through their unique chemical shifts in the NMR spectrum.
1,3-Dinitrobenzene-13C6 is a potential health hazard. It is classified as a moderately toxic irritant []. Here are some key safety concerns:
Acute Toxic;Health Hazard;Environmental Hazard